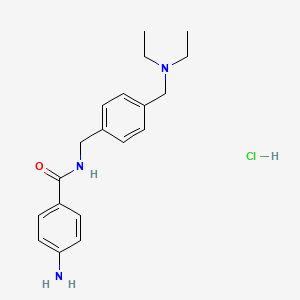
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a dimethylaminomethyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of a chlorine atom at the 6th position can be achieved through chlorination reactions. The dimethylaminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo(3,2-c)pyridine: A simpler analog without the chlorine and dimethylaminomethyl groups.
6-Chloro-1H-pyrrolo(3,2-c)pyridine: Similar structure but lacks the dimethylaminomethyl group.
3-((Dimethylamino)methyl)-1H-pyrrolo(3,2-c)pyridine: Lacks the chlorine atom.
Uniqueness
1H-Pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate is unique due to the presence of both the chlorine atom and the dimethylaminomethyl group. These functional groups confer distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
102280-86-4 |
|---|---|
Molekularformel |
C10H16Cl3N3O |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
1-(6-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)-N,N-dimethylmethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H12ClN3.2ClH.H2O/c1-14(2)6-7-4-12-9-3-10(11)13-5-8(7)9;;;/h3-5,12H,6H2,1-2H3;2*1H;1H2 |
InChI-Schlüssel |
BJMVFAXQIKPOIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CNC2=CC(=NC=C21)Cl.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
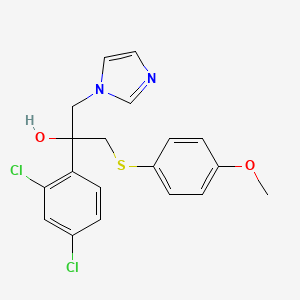
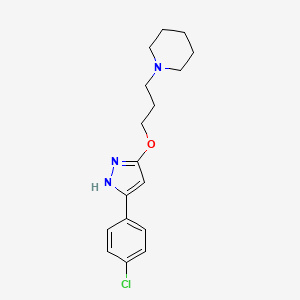
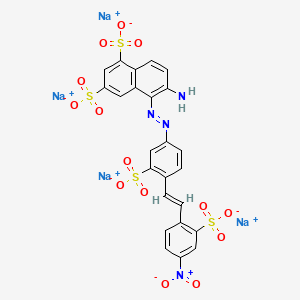
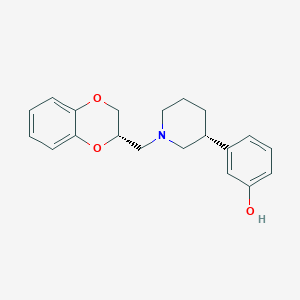
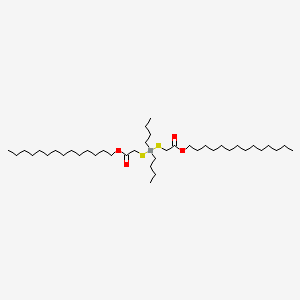
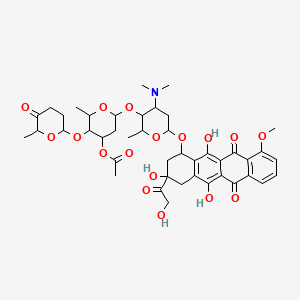
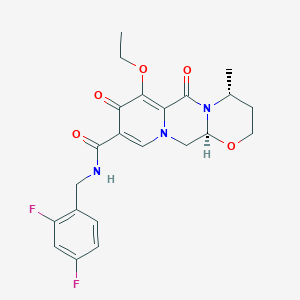
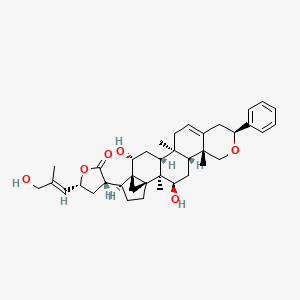
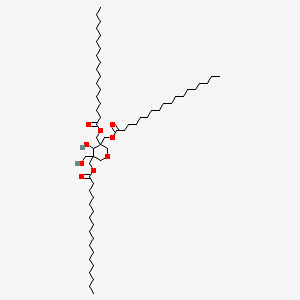
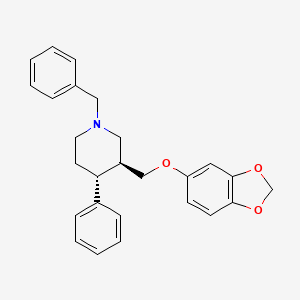
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

